1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine
Overview
Description
Scientific Research Applications
Crystal Structure and Theoretical Analysis
- Crystal Structure Studies and DFT Calculations: The synthesis and structural analysis of piperazine derivatives have been explored, demonstrating their potential in understanding molecular interactions and properties. For instance, studies on novel piperazine derivatives with specific substituents have been conducted to determine their crystal structures and to perform Hirshfeld surface analysis and density functional theory (DFT) calculations. These studies offer insights into the reactive sites for electrophilic and nucleophilic interactions, contributing to the understanding of their potential scientific applications (Kumara et al., 2017).
Antimicrobial and Anti-inflammatory Activities
- Synthesis and Antimicrobial Activities: Research on piperazine derivatives has also identified compounds with significant antimicrobial properties. Synthesis of novel 1,2,4-triazole derivatives involving piperazine units has been reported, showcasing their potential as therapeutic agents against various microbial strains. This highlights the role of piperazine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Neuropharmacological Research
- Serotonin Receptor Antagonists: Piperazine derivatives have been explored for their potential as serotonin receptor antagonists, with specific compounds showing promising activity. This research avenue is crucial for developing new therapeutic options for neurological disorders, demonstrating the chemical's relevance in neuropharmacology (Nirogi et al., 2017).
Properties
IUPAC Name |
2-[4-(5-bromo-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethoxy-tert-butyl-diphenylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37BrN2O4SSi/c1-29(2,3)38(25-11-7-5-8-12-25,26-13-9-6-10-14-26)36-22-21-31-17-19-32(20-18-31)37(33,34)28-23-24(30)15-16-27(28)35-4/h5-16,23H,17-22H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWJFUQYAZHPNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37BrN2O4SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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